molecular formula C5H11N3O B8453864 4-Azido-2-methylbutan-2-ol

4-Azido-2-methylbutan-2-ol

Cat. No. B8453864
M. Wt: 129.16 g/mol
InChI Key: KGVNVKBCLWJOIV-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

To a mixture of 4-bromo-2-methylbutan-2-ol (0.4 g, 2.4 mmol) and triethylamine (1 ml, 7 mmol, 3 eq.) in CH2Cl2 (15 ml) was added sodium azide (0.47 g, 7 mmol, 3 eq.) in H2O (5 ml) and the mixture was allowed to stir overnight. The mixture was quenched with water and extracted with CH2Cl2 (3×50 ml). The combined organic layer was washed with water, brine and dried over sodium sulphate. The solvent was distilled off to afford the product in 65% yield (0.2 g). 1H NMR (300 MHz, DMSO-d6): δ 4.39 (br s, 1H), 3.40-3.32 (m, 2H), 1.15 (t, 2H), 1.23-1.04 (m, 6H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([CH3:7])([OH:6])[CH3:5].C(N(CC)CC)C.[N-:15]=[N+:16]=[N-:17].[Na+]>C(Cl)Cl.O>[N:15]([CH2:2][CH2:3][C:4]([CH3:7])([OH:6])[CH3:5])=[N+:16]=[N-:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrCCC(C)(O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to afford the product in 65% yield (0.2 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(=[N+]=[N-])CCC(C)(O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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